1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a benzo[d][1,3]dioxole moiety, and an oxadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the benzo[d][1,3]dioxole moiety: This step may involve coupling reactions using appropriate benzo[d][1,3]dioxole derivatives.
Construction of the quinazoline core: This can be synthesized through condensation reactions involving anthranilic acid derivatives and amines.
Final assembly: The final compound is obtained by linking the different moieties through appropriate coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds with a quinazoline core, often studied for their biological activities.
Oxadiazole derivatives: Known for their diverse pharmacological properties.
Benzo[d][1,3]dioxole derivatives: Studied for their potential therapeutic applications.
Uniqueness
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C26H20N4O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3 |
InChI Key |
OHFROORLQVPSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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